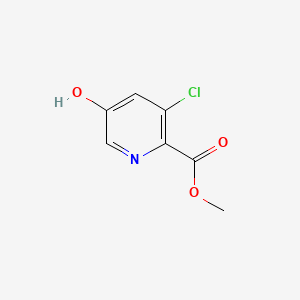

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNSZEHWKPGCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856539 | |

| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256811-09-2 | |

| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid is dissolved in methanol, and concentrated sulfuric acid (H₂SO₄) is added as a catalyst. The mixture is heated to 85°C under reflux for 12–24 hours. Post-reaction neutralization with NaOH and subsequent acidification with citric acid yields the esterified product. Key parameters include:

-

Molar ratio : Methanol in large excess (10:1 solvent-to-acid ratio).

-

Catalyst : 15–20% v/v H₂SO₄ relative to methanol.

This method’s efficacy hinges on the availability of the carboxylic acid precursor, which may require prior synthesis through chlorination or hydroxylation of pyridine derivatives.

Chlorination of Methyl 5-Hydroxypyridine-2-Carboxylate

Introducing a chlorine atom at the 3-position of methyl 5-hydroxypyridine-2-carboxylate offers a targeted route. The US patent US4612377A provides insights into chlorination strategies for pyridine derivatives using phosphorus oxychloride (POCl₃).

Chlorination Protocol

-

Substrate : Methyl 5-hydroxypyridine-2-carboxylate dissolved in 1,2,4-trichlorobenzene.

-

Chlorinating agent : POCl₃ (50–70% molar excess).

-

Conditions : Addition of POCl₃ at 120°C over 1–2 hours, followed by 5–6 hours of stirring at the same temperature.

-

Workup : Quenching with ice water, extraction with dichloromethane, and solvent evaporation.

Challenges and Optimizations

-

Regioselectivity : The hydroxyl group at position 5 directs electrophilic substitution to position 3 due to its activating effect.

-

Solvent choice : High-boiling solvents like trichlorobenzene prevent side reactions such as ester hydrolysis.

-

Yield : Reported yields for analogous chlorinations reach 65–75%.

Hydrolysis of Dichloropyridine Carboxylate Esters

Selective hydrolysis of a dichloropyridine ester precursor, such as methyl 3,5-dichloropyridine-2-carboxylate, could yield the target compound. The Chinese patent CN105175320A demonstrates the hydrolysis of 3-chloropyridine to 3-hydroxypyridine using NaOH.

Hydrolysis Procedure

Key Considerations

-

Solvent effects : Polar aprotic solvents like propylene glycol enhance hydroxide ion mobility.

-

Temperature control : Excessive heat (>140°C) may degrade the ester group.

Multi-Step Synthesis via Condensation and Cyclization

Building the pyridine ring with pre-installed substituents offers a modular approach. The US patent US4612377A describes the condensation of propionaldehyde and acrylic ester to form a 4-formylpentanoate intermediate, which cyclizes under halogenation.

Stepwise Synthesis

-

Condensation : Propionaldehyde and methyl acrylate react to form methyl 4-formylpentanoate.

-

Cyclization : Treatment with 5,6-dichloro-2-oxopiperidine and POCl₃ at 120°C yields 2-chloro-5-methylpyridine derivatives.

-

Functionalization : Subsequent hydroxylation and esterification steps introduce the 5-hydroxyl and 2-carboxylate groups.

Advantages and Limitations

-

Scalability : Suitable for industrial production due to robust intermediates.

-

Complexity : Requires multiple purification steps, reducing overall yield to ~50–60%.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the hydroxyl group can produce a ketone .

Scientific Research Applications

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity .

Biological Activity

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate (CAS Number: 1256811-09-2) is a pyridine derivative notable for its diverse biological activities. This compound is characterized by a hydroxyl group, a carboxylate ester, and a chlorine atom on its aromatic ring, contributing to its unique chemical properties and potential therapeutic applications.

- Molecular Formula : C₆H₆ClN₃O₃

- Molecular Weight : Approximately 189.6 g/mol

- Structural Features :

- Hydroxyl group at the 5-position

- Carboxylate group at the 2-position

- Chlorine atom at the 3-position

Research indicates that this compound interacts with specific enzymes, potentially acting as an inhibitor by binding to active sites and blocking enzymatic activity. This mechanism suggests its role in modulating metabolic pathways and influencing cellular processes related to various diseases.

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antimicrobial Properties : This compound has demonstrated significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli with varying degrees of potency .

- Antiviral Activity : Preliminary studies suggest that it may also possess antiviral properties, although specific mechanisms and efficacy against viruses like SARS-CoV-2 require further investigation .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its selective inhibition could lead to advancements in therapeutic strategies for cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A recent study evaluated the antimicrobial activity of this compound against clinical isolates of S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate effectiveness.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 100 Escherichia coli 150 - Neuroprotective Effects :

-

Structure-Activity Relationship (SAR) :

- Comparative analysis with other pyridine derivatives showed that modifications at various positions significantly affect biological activity. For instance, compounds with hydroxyl or methoxy substitutions demonstrated enhanced antimicrobial properties compared to unsubstituted analogs.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Substituent Analysis

Key Compounds for Comparison :

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7): Differs by a -CF₃ group at position 5 .

Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate (CAS 1221791-91-8): Features a cyano (-CN) group at position 5 and an ethyl ester (-COOCH₂CH₃) .

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate : Contains a methyl group at position 5 and an acrylate side chain .

Molecular and Physicochemical Properties

Key Observations :

- Hydrogen Bonding : The hydroxyl group in this compound facilitates stronger intermolecular interactions (e.g., in crystal packing) compared to -CF₃ or -CN substituents, which are less polar .

- Lipophilicity : The trifluoromethyl (-CF₃) derivative exhibits higher lipophilicity (logP ~2.5 estimated), favoring membrane permeability in drug design, whereas the hydroxyl group reduces logP (~1.2) .

- Reactivity: The cyano (-CN) group in Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate offers a site for nucleophilic addition, contrasting with the hydroxyl group’s susceptibility to oxidation or substitution .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 3-chloro-5-hydroxypyridine-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves selective functionalization of pyridine derivatives. For example, oxidation of methyl-substituted pyridines using potassium permanganate (KMnO₄) under controlled temperatures (90–95°C) can yield carboxylate intermediates, as demonstrated in the synthesis of 5-methoxypyridine-2-carboxylic acid (47% yield) . Chlorination and hydroxylation steps may require regioselective catalysts or protective groups to avoid side reactions. Optimization should focus on stoichiometry, solvent choice (e.g., aqueous vs. organic), and reaction time. Elemental analysis and NMR are critical for verifying purity and regiochemistry .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodology :

- ¹H NMR : Key signals include the methyl ester (~3.8–4.0 ppm), aromatic protons (7.0–8.5 ppm), and hydroxyl protons (broad signal ~9–10 ppm). Discrepancies in peak splitting may indicate rotational barriers or hydrogen bonding .

- IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and hydroxyl (O–H) at ~3200–3500 cm⁻¹. Inconsistent absorption bands may suggest tautomerism or impurities, necessitating recrystallization or HPLC purification .

Q. What are the challenges in achieving diastereoselective synthesis of pyridinecarboxylate derivatives, and how can they be addressed?

- Methodology : Steric hindrance and electronic effects influence diastereoselectivity. Evidence from diastereoselective pyrrolidine-2-carboxylate syntheses highlights the use of chiral auxiliaries or asymmetric catalysis . For this compound, controlling the orientation of the hydroxyl and chloro substituents may require Lewis acids (e.g., ZnCl₂) or temperature modulation.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve conflicting data on the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) provides precise bond lengths and angles. Discrepancies between calculated and observed data (e.g., C–Cl bond length anomalies) may arise from thermal motion or disorder. Refinement strategies include adjusting occupancy factors and applying restraints to hydrogen-bonding networks . For example, Etter’s graph-set analysis can classify hydrogen-bonding patterns to validate supramolecular interactions .

Q. What mechanistic insights explain contradictions in the reactivity of this compound during nucleophilic substitution?

- Methodology : Competing pathways (e.g., SN1 vs. SN2) depend on solvent polarity and leaving-group stability. Kinetic studies using LC-MS or isotopic labeling (e.g., ¹⁸O tracing) can differentiate mechanisms. For instance, steric hindrance from the adjacent hydroxyl group may slow SN2 reactivity, favoring elimination or rearrangement. Computational modeling (DFT) can map transition states and energy barriers .

Q. How do hydrogen-bonding interactions influence the solid-state stability and polymorphism of this compound?

- Methodology : Hydrogen-bonding networks in crystals can be analyzed via graph-set notation (e.g., R₂²(8) motifs). Polymorph screening using solvents of varying polarity (e.g., DMSO vs. hexane) may reveal distinct packing modes. Stability studies under humidity/temperature stress, paired with PXRD, identify dominant polymorphs .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodology : Degradation pathways (hydrolysis, oxidation) are influenced by moisture and light. Stability studies under ICH guidelines (25°C/60% RH) with HPLC monitoring are essential. Storage in inert atmospheres (argon) with desiccants (silica gel) and UV-opaque containers is recommended. Lyophilization may enhance stability for hygroscopic samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.